(3S,5R)-Rosuvastatin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

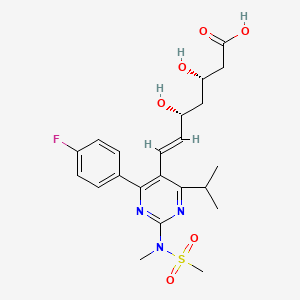

(3S,5R)-Rosuvastatin is a useful research compound. Its molecular formula is C22H28FN3O6S and its molecular weight is 481.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanism

(3S,5R)-Rosuvastatin functions as an HMG-CoA reductase inhibitor, effectively reducing cholesterol synthesis in the liver. This action leads to decreased levels of LDL-C and triglycerides while increasing high-density lipoprotein cholesterol (HDL-C) levels. Additionally, rosuvastatin exhibits pleiotropic effects, including:

- Improved endothelial function : Enhances nitric oxide production and reduces oxidative stress .

- Anti-inflammatory properties : Lowers C-reactive protein (CRP) levels, a marker of inflammation associated with cardiovascular risk .

- Antithrombotic effects : Inhibits platelet aggregation, thus reducing clot formation in injured endothelium .

Cardiovascular Disease Prevention

Numerous clinical trials have established the efficacy of this compound in reducing cardiovascular events. The JUPITER trial demonstrated that rosuvastatin significantly lowered the incidence of major cardiovascular events in patients with elevated CRP levels but normal LDL-C levels . The results indicated:

- 50% reduction in median LDL-C levels after 12 months.

- 37% reduction in median hsCRP levels .

- A hazard ratio of 0.56 for first major cardiovascular events, indicating a substantial protective effect .

Comparison with Other Statins

In comparative studies, this compound has shown superior efficacy over atorvastatin and other statins in lowering LDL-C and achieving lipid targets:

| Study | Drug Comparison | LDL-C Reduction (%) | Significance |

|---|---|---|---|

| PULSAR | Rosuvastatin 10 mg vs. Atorvastatin 20 mg | 41.7 vs. 35.7 | P < 0.001 |

| SPORT | Rosuvastatin 5 mg vs. Placebo | -35.2 | P < 0.001 |

These findings highlight rosuvastatin's effectiveness at lower doses compared to its counterparts .

Case Studies

Several case studies have documented the clinical outcomes associated with this compound use:

- Statin-Induced Myopathy : A case series reported three patients who developed myopathy after initiating rosuvastatin therapy post-percutaneous coronary intervention. Symptoms included bilateral limb weakness and elevated creatine kinase levels. Discontinuation of the drug led to recovery within weeks .

- Familial Hypercholesterolemia : A patient with familial hypercholesterolemia showed significant LDL-C reduction on rosuvastatin after failing other statins due to myopathy. Despite achieving target lipid levels, her long-term management required careful monitoring due to recurrent muscle pain .

Safety Profile

While this compound is generally well-tolerated, some adverse effects have been noted:

- Myopathy and Rhabdomyolysis : Although rare, cases of severe muscle-related side effects have been documented, particularly at higher doses (40 mg/day) .

- Renal Effects : Mild proteinuria has been observed more frequently than with other statins; however, it is typically transient and does not lead to significant renal impairment .

Eigenschaften

Molekularformel |

C22H28FN3O6S |

|---|---|

Molekulargewicht |

481.5 g/mol |

IUPAC-Name |

(E,3S,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid |

InChI |

InChI=1S/C22H28FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30)/b10-9+/t16-,17-/m0/s1 |

InChI-Schlüssel |

BPRHUIZQVSMCRT-RJCHQFKYSA-N |

Isomerische SMILES |

CC(C)C1=NC(=NC(=C1/C=C/[C@@H](C[C@@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |

Kanonische SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.